Methyl indoline-4-carboxylate hydrochloride

Analytical Chemistry Chemical Synthesis Procurement

Choose Methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7) for your research – the HCl salt ensures enhanced aqueous solubility and room-temperature stability that the free base cannot match. This ≥98% purity indoline-4-carboxylate building block eliminates variability in aqueous-phase reactions and bioassays, delivering reproducible yields. Avoid generic substitution; specify the hydrochloride salt to maintain data integrity in your synthetic and screening workflows.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 1187927-40-7
Cat. No. B1467763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl indoline-4-carboxylate hydrochloride
CAS1187927-40-7
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCNC2=CC=C1.Cl
InChIInChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9;/h2-4,11H,5-6H2,1H3;1H
InChIKeySBSHOJQKDISHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7): An Indoline-4-Carboxylate Building Block


Methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7) is an indoline derivative that serves primarily as a research chemical and synthetic building block . Its core structure, methyl 2,3-dihydro-1H-indole-4-carboxylate, is presented as a hydrochloride salt . This salt form is a key differentiator from its free base analog (Methyl indoline-4-carboxylate, CAS 155135-61-8), with the hydrochloride counterion intended to improve its physicochemical properties for research applications .

Why Methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7) Cannot Be Replaced by Its Free Base or Other Analogs


While methyl indoline-4-carboxylate free base (CAS 155135-61-8) shares the same core indoline structure, the hydrochloride salt form (CAS 1187927-40-7) is chemically distinct, impacting its physical and handling properties critical for reproducible research . Specifically, the hydrochloride salt is reported to have enhanced water solubility and improved stability compared to the free base . This makes generic substitution with the free base or other indoline-4-carboxylate derivatives potentially problematic, as differences in solubility can directly affect reaction kinetics, yield in synthetic procedures, and the reproducibility of biological assay results.

Quantitative Differentiation Data for Methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7)


Purity and Stability: A Quantitative Comparison of Methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7) vs. Free Base (CAS 155135-61-8)

The hydrochloride salt (CAS 1187927-40-7) is available from commercial suppliers at a higher specified purity (98%) compared to the free base analog (CAS 155135-61-8) (97%) . Furthermore, supplier documentation indicates that the hydrochloride form offers improved stability for long-term storage, with recommended conditions being room temperature, whereas the free base is recommended to be stored at 2-8°C and protected from light . This suggests the salt form is less prone to degradation under standard laboratory conditions.

Analytical Chemistry Chemical Synthesis Procurement

Enhanced Aqueous Solubility of Methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7) Over Free Base (CAS 155135-61-8)

The formation of a hydrochloride salt is a standard strategy in pharmaceutical research to improve the aqueous solubility of poorly soluble basic compounds [1]. Technical descriptions for methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7) explicitly state that the hydrochloride form "enhances its solubility in water" . This represents a direct physicochemical advantage over the free base form (CAS 155135-61-8) for applications in aqueous media.

Medicinal Chemistry Chemical Biology Formulation Science

Optimal Applications for Methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7) in R&D


Synthetic Chemistry: Building Block for Indoline-Containing Compounds

Methyl indoline-4-carboxylate hydrochloride (CAS 1187927-40-7) is optimally used as a synthetic intermediate or building block in the construction of more complex molecules, particularly those requiring an indoline-4-carboxylate motif. Its higher specified purity (98%) reduces the likelihood of side reactions from impurities, making it a reliable starting material for multi-step syntheses, such as those reported for preparing indolinylhydroxyureas and hydroxamic acids .

Medicinal Chemistry: Lead Compound Synthesis and Library Production

Due to the reported improved aqueous solubility of the hydrochloride salt , this compound is the preferred form for conducting synthetic transformations in aqueous or protic solvent systems. This is particularly relevant in medicinal chemistry for generating compound libraries via aqueous-phase reactions or for direct use in biochemical assays where organic solvent content must be minimized.

Analytical Method Development and Reference Standard Use

The enhanced stability of the hydrochloride salt at room temperature, as evidenced by the less stringent storage conditions compared to the free base , makes it a more robust candidate for use as an analytical reference standard or for long-term studies requiring consistent material integrity over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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